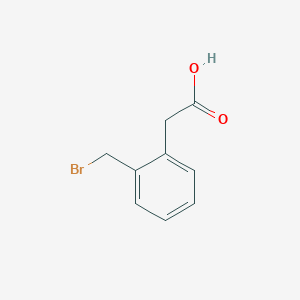

Benzeneacetic acid, 2-(bromomethyl)-

Description

BenchChem offers high-quality Benzeneacetic acid, 2-(bromomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetic acid, 2-(bromomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(bromomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUUOJBKIIEHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512384 | |

| Record name | [2-(Bromomethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13737-35-4 | |

| Record name | [2-(Bromomethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzeneacetic acid, 2-(bromomethyl)-

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(bromomethyl)phenylacetic acid (CAS No. 13737-35-4), a bifunctional aromatic compound of significant interest in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, outlines a robust and widely applicable synthetic protocol, explores its characteristic reactivity, and discusses its applications as a versatile building block. Furthermore, this guide covers essential analytical characterization techniques and provides critical safety and handling information for laboratory professionals. The content is structured to deliver both foundational knowledge and practical insights, empowering researchers to effectively utilize this reagent in their development programs.

Chemical Identity and Physicochemical Properties

2-(Bromomethyl)phenylacetic acid is an ortho-substituted aromatic carboxylic acid. The presence of two distinct reactive functional groups—a carboxylic acid and a benzylic bromide—makes it a valuable intermediate for the synthesis of complex molecular architectures.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(Bromomethyl)phenylacetic acid | [1] |

| Synonyms | 2-(Carboxymethyl)benzyl bromide, Benzeneacetic acid, 2-(bromomethyl)- | [2] |

| CAS Number | 13737-35-4 | [1],[3] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | White to off-white solid (Expected) | |

| Melting Point | Data not widely published; the para-isomer melts at 179-183 °C. | |

| Solubility | Expected to be soluble in polar organic solvents (e.g., THF, DMF, DMSO) | |

| SMILES | C1=CC=C(C(=C1)CBr)CC(=O)O |

Synthesis and Manufacturing Insights

The most direct and industrially scalable route to 2-(bromomethyl)phenylacetic acid is the free-radical bromination of 2-methylphenylacetic acid. This reaction specifically targets the benzylic position, which is activated for radical formation due to resonance stabilization with the adjacent aromatic ring.[4]

Causality of Experimental Design:

The selection of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS provides a low, constant concentration of elemental bromine (Br₂) throughout the reaction, which is generated in situ. This controlled delivery minimizes side reactions, such as electrophilic aromatic substitution on the electron-rich phenyl ring, that could occur with a high concentration of Br₂.[5] The use of a radical initiator, such as benzoyl peroxide or AIBN, and light/heat is necessary to facilitate the homolytic cleavage of the N-Br bond, initiating the chain reaction.[6] A non-polar solvent like carbon tetrachloride or chlorobenzene is typically chosen to prevent ionic side reactions and to solubilize the starting material.[7]

Detailed Experimental Protocol: Synthesis via Benzylic Bromination

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a 250W incandescent lamp), charge 2-methylphenylacetic acid (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable solvent, such as chlorobenzene (approx. 3 mL per gram of starting material). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide (0.02 eq).[7]

-

Reaction Initiation and Progression: Begin vigorous stirring and heat the mixture to reflux (e.g., 85-90 °C). Irradiate the flask with the incandescent lamp to initiate the reaction. The reaction is often exothermic, and the temperature may rise.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR until the starting material is consumed (typically 6-12 hours).[7]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature, which should cause the product and succinimide byproduct to precipitate.

-

Filter the solid precipitate and wash the filter cake with cold water to remove the water-soluble succinimide.

-

The remaining solid is the crude 2-(bromomethyl)phenylacetic acid.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexane mixture) to yield the final product with high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(bromomethyl)phenylacetic acid.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 2-(bromomethyl)phenylacetic acid stems from its two orthogonal reactive sites. The benzylic bromide is an excellent electrophile, while the carboxylic acid can act as both a nucleophile (as the carboxylate) and an electrophile at the carbonyl carbon.

Reactivity of the Benzylic Bromide:

The C-Br bond at the benzylic position is highly reactive towards nucleophilic substitution. This is due to the ability of the adjacent phenyl ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.[8][9]

-

Sₙ2 Reactions: Strong, non-bulky nucleophiles (e.g., CN⁻, N₃⁻, R-S⁻) will readily displace the bromide ion via a concerted Sₙ2 mechanism.

-

Sₙ1 Reactions: In the presence of polar, non-nucleophilic solvents, the bromide can depart to form a resonance-stabilized benzylic carbocation, which can then be trapped by a weak nucleophile.[9]

Reactivity of the Carboxylic Acid:

The carboxylic acid moiety undergoes reactions typical of its class.[10]

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester.

-

Amidation: Activation of the carboxylic acid (e.g., to an acid chloride with SOCl₂ or an active ester) followed by reaction with an amine forms an amide bond.

-

Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to the corresponding primary alcohol, 2-(2-(hydroxymethyl)phenyl)ethanol.

Reactivity Profile Diagram

Caption: Key reactive pathways of 2-(bromomethyl)phenylacetic acid.

Applications in Research and Drug Development

2-(Bromomethyl)phenylacetic acid is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate. Its bifunctional nature allows it to act as a linker or scaffold to connect different molecular fragments.

-

Synthesis of Heterocycles: The compound can be used to construct fused ring systems. For example, intramolecular cyclization via reaction between the carboxylic acid and the benzylic position (after conversion to a nucleophile) can lead to the formation of lactones or other heterocyclic structures.

-

Precursor for Bioactive Molecules: Its para-isomer, 4-(bromomethyl)phenylacetic acid, is used as a precursor for serine protease inhibitors and in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen.[11] The ortho-isomer is expected to have similar utility in building constrained analogues and accessing different chemical space for medicinal chemistry programs.

-

Solid-Phase Synthesis: The carboxylic acid can be anchored to a solid support resin, allowing the benzylic bromide to be used in subsequent reactions for the construction of chemical libraries.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of 2-(bromomethyl)phenylacetic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show three key signals: a singlet for the benzylic methylene protons (-CH₂Br) around 4.5-4.8 ppm, a singlet for the methylene protons of the acetic acid group (-CH₂COOH) around 3.6-3.9 ppm, and a multiplet pattern in the aromatic region (7.2-7.5 ppm) corresponding to the four protons on the ortho-disubstituted ring. A broad singlet for the carboxylic acid proton (-COOH) will also be present, typically above 10 ppm, which is D₂O exchangeable.

-

¹³C NMR: The spectrum will show characteristic peaks for the two methylene carbons, the carbonyl carbon (~175-180 ppm), and six distinct aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption for the carbonyl (C=O) stretch of the carboxylic acid at approximately 1700-1730 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.

-

Mass Spectrometry (MS): Electron impact (EI-MS) or electrospray ionization (ESI-MS) will confirm the molecular weight. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Safety, Handling, and Storage

Professionals handling 2-(bromomethyl)phenylacetic acid must adhere to strict safety protocols. While a specific safety data sheet (SDS) for the ortho-isomer is not widely available, data from closely related compounds like 2-bromophenylacetic acid and 4-(bromomethyl)phenylacetic acid provide a strong basis for hazard assessment.[12][13]

-

Hazards Identification:

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[12]

-

Respiratory Protection: If dust is generated, use an approved particulate respirator (e.g., N95).

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[13]

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.

-

References

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved from [Link]

-

Jakubke, M. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Reactions at the Benzylic Position. Retrieved from [Link]

-

Xinzepharm. (n.d.). Benzeneacetic acid, 2-(bromomethyl)-. Retrieved from [Link]

-

Angene Chemical. (n.d.). Benzeneacetic acid, 2-(bromomethyl)-. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

RSC Publishing. (n.d.). Anomalous Schmidt reaction products of phenylacetic acid and derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)phenylacetic acid. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method to bromomethyl phenylacetic acid.

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromoethanoyloxy)-2-phenylethanoic acid. Retrieved from [Link]

-

Fisher Scientific. (2021). SAFETY DATA SHEET: 4-(Bromomethyl)phenylacetic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

-

BMRB. (n.d.). bmse000220 Phenylacetic Acid. Retrieved from [Link]

Sources

- 1. 13737-35-4 | MFCD18392218 | Benzeneacetic acid, 2-(bromomethyl)- [aaronchem.com]

- 2. 2-(2-(Bromomethyl)phenyl)acetic acid,13737-35-4-Amadis Chemical [amadischem.com]

- 3. Benzeneacetic acid, 2-(bromomethyl)- [xinzepharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. quora.com [quora.com]

- 10. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 11. 2-(4-Bromomethyl)phenylpropionic acid | 111128-12-2 [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to Benzeneacetic Acid, 2-(bromomethyl)-: A Comparative Analysis

Preamble: Navigating the Isomeric Landscape

In the realm of fine chemical intermediates for pharmaceutical and materials science research, structural isomerism plays a critical role in defining a molecule's reactivity, biological activity, and physical properties. This guide focuses on Benzeneacetic acid, 2-(bromomethyl)- , a molecule of significant synthetic potential. However, a comprehensive survey of scientific literature and chemical databases reveals a notable scarcity of specific experimental data for this ortho isomer. In stark contrast, its positional isomer, Benzeneacetic acid, 4-(bromomethyl)- (CAS 13737-36-5), is extensively documented and commercially available.

This guide, therefore, adopts a comparative analytical approach. We will leverage the robust dataset available for the 4-isomer to infer and discuss the theoretical and practical aspects of the 2-isomer. This methodology ensures scientific integrity by clearly distinguishing between established data and scientifically grounded extrapolation. For researchers and drug development professionals, this guide not only illuminates the specific chemistry of the target molecule but also provides a framework for approaching less-documented chemical entities.

Molecular Structure and Physicochemical Properties

Benzeneacetic acid, 2-(bromomethyl)- features a phenylacetic acid core with a bromomethyl substituent at the ortho (C2) position of the benzene ring. This seemingly simple positional change from the well-documented para (C4) isomer has profound implications for its chemical behavior.

Structural Analysis

The key structural features are:

-

Carboxylic Acid Group (-CH₂COOH): The primary site for reactions such as esterification, amidation, and salt formation. Its acidity is influenced by the electronic effects of the ring substituents.

-

Benzylic Bromide Group (-CH₂Br): A highly reactive electrophilic center, making the molecule an excellent alkylating agent for various nucleophiles. This is a crucial functional handle for introducing the phenylacetic acid moiety into larger molecular scaffolds.

-

Ortho Substitution Pattern: The proximity of the bromomethyl and acetic acid side chains can lead to steric hindrance, potentially slowing down reactions at either site compared to the more accessible para isomer. Furthermore, this proximity opens the possibility for intramolecular reactions or interactions that are not possible in the 4-isomer.

Below is a visualization comparing the molecular structures of the ortho and para isomers.

Caption: Proposed synthetic workflow for Benzeneacetic acid, 2-(bromomethyl)-.

Detailed Experimental Protocol (Adapted from 4-Isomer Synthesis)

This protocol is adapted from established procedures for the synthesis of the 4-isomer and should be considered a starting point for optimization. [1]

-

Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-methylphenylacetic acid (1.0 eq.).

-

Solvent Addition: Add a suitable inert solvent, such as carbon tetrachloride or chlorobenzene, to dissolve the starting material.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1-1.2 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02-0.05 eq.).

-

Reaction: Heat the mixture to reflux (typically 77-90°C) under a nitrogen atmosphere. The reaction should be monitored by a suitable technique (e.g., TLC or ¹H NMR) for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct can be removed by filtration.

-

Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system to yield the final product.

Mechanistic Insights and Causality

-

Choice of Brominating Agent: NBS is the preferred reagent for benzylic bromination over elemental bromine (Br₂) because it provides a low, constant concentration of Br₂, minimizing side reactions such as aromatic bromination.

-

Radical Initiation: The reaction requires a radical initiator (AIBN or benzoyl peroxide) and heat or UV light to initiate the homolytic cleavage that starts the chain reaction. The stability of the benzylic radical intermediate is key to the selectivity of this reaction for the methyl group over other positions.

-

Solvent Choice: Non-polar solvents are used to prevent the ionic decomposition of NBS and to facilitate the radical pathway.

-

Potential Challenges for the 2-Isomer: The proximity of the carboxylic acid group in the ortho position could potentially interfere with the radical reaction or lead to side products through intramolecular cyclization, although this is less likely under anhydrous radical conditions.

Spectroscopic Characterization (Predicted)

No specific spectral data has been published for Benzeneacetic acid, 2-(bromomethyl)-. The following are predictions based on the known spectra of its isomers and the principles of spectroscopy.

| Spectroscopy | Predicted Key Signals for Benzeneacetic acid, 2-(bromomethyl)- |

| ¹H NMR | - -COOH: A broad singlet, typically >10 ppm. - Aromatic protons: A complex multiplet pattern between 7.2-7.5 ppm for the four protons on the disubstituted ring. - -CH₂Br: A singlet around 4.5-4.8 ppm. - -CH₂COOH: A singlet around 3.7-3.9 ppm. |

| ¹³C NMR | - C=O: A signal around 170-175 ppm. - Aromatic carbons: Multiple signals in the 125-140 ppm range. - -CH₂COOH: A signal around 40-45 ppm. - -CH₂Br: A signal around 30-35 ppm. |

| IR Spectroscopy | - O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹. - C=O stretch (acid): A strong, sharp band around 1700-1725 cm⁻¹. - C-Br stretch: A band in the fingerprint region, typically 600-700 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): Peaks at m/z 228 and 230 with approximately 1:1 intensity, characteristic of a monobrominated compound. - Key Fragment: Loss of Br (M-79/81) leading to a peak at m/z 149, corresponding to the benzylic carbocation. |

Reactivity and Applications in Drug Development

The synthetic utility of Benzeneacetic acid, 2-(bromomethyl)- arises from its bifunctional nature. The benzylic bromide is a potent electrophile, while the carboxylic acid is a versatile nucleophilic precursor.

Key Reactions

-

Nucleophilic Substitution at the Benzylic Carbon: The -CH₂Br group will readily react with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) via an Sₙ2 or Sₙ1 mechanism. This allows for the covalent attachment of the molecule to scaffolds of interest.

-

Carboxylic Acid Derivatization: The -COOH group can be converted into esters, amides, or acid chlorides, enabling its use in peptide synthesis or as a linker to other molecules.

Sources

A Comprehensive Technical Guide to Benzeneacetic Acid, 2-(bromomethyl)- (CAS 13737-35-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Ortho-Substituted Phenylacetic Acid Derivative

Benzeneacetic acid, 2-(bromomethyl)-, with the CAS number 13737-35-4, is a bifunctional organic compound that holds significant potential as a versatile building block in synthetic organic chemistry, particularly in the realm of pharmaceutical and medicinal chemistry. Its structure, featuring a carboxylic acid moiety and a reactive bromomethyl group in an ortho-disubstituted pattern on a benzene ring, allows for a diverse range of chemical transformations. This unique arrangement makes it a valuable precursor for the synthesis of complex molecular architectures, most notably heterocyclic systems like isochroman-1-ones, which are core structures in various biologically active compounds.

This in-depth technical guide provides a comprehensive overview of Benzeneacetic acid, 2-(bromomethyl)-, focusing on its synthesis, key chemical properties, reactivity, and potential applications in drug discovery and development. The information presented herein is curated to provide researchers and scientists with the foundational knowledge and practical insights necessary to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While specific experimental data for Benzeneacetic acid, 2-(bromomethyl)- is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structural analogues and fundamental chemical principles.

| Property | Value | Source/Method |

| CAS Number | 13737-35-4 | Chemical Abstracts Service |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| Appearance | White to off-white solid (Predicted) | Based on related compounds |

| Melting Point | Not available (Predicted to be lower than the 4-isomer's mp of 179-183 °C due to ortho-substitution) | [1] |

| Boiling Point | >300 °C (Predicted) | |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. | General chemical principles |

Structural Features and Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplet, ~7.2-7.5 ppm), a singlet for the benzylic methylene protons adjacent to the bromine (~4.5-4.8 ppm), and a singlet for the methylene protons of the acetic acid group (~3.7-4.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (~170-175 ppm), the two methylene carbons, and the carbon attached to the bromine.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the carboxylic acid around 1700 cm⁻¹, a broad O-H stretching band from the carboxylic acid, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of Benzeneacetic Acid, 2-(bromomethyl)-: A Strategic Approach

The synthesis of Benzeneacetic acid, 2-(bromomethyl)- can be logically achieved through the benzylic bromination of 2-methylphenylacetic acid. This reaction typically proceeds via a free radical mechanism, utilizing N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[2] The choice of solvent is critical to the success of the reaction, with non-polar solvents like carbon tetrachloride or chlorobenzene being commonly employed.[1]

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned adaptation based on established procedures for similar compounds.[1][2]

Materials:

-

2-Methylphenylacetic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or Chlorobenzene

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylphenylacetic acid (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Benzeneacetic acid, 2-(bromomethyl)-.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, which minimizes side reactions such as the addition of bromine to the aromatic ring.

-

Radical Initiator: AIBN or BPO is used to initiate the free radical chain reaction by generating radicals upon heating or irradiation.

-

Solvent: A non-polar solvent like CCl₄ is used to prevent the ionic reaction of NBS with the substrate.

-

UV Irradiation: Light provides the energy to initiate the homolytic cleavage of the radical initiator, starting the chain reaction.

Reactivity and Synthetic Utility

The dual functionality of Benzeneacetic acid, 2-(bromomethyl)- makes it a highly valuable synthetic intermediate. The benzylic bromide is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. The carboxylic acid group can undergo typical reactions such as esterification and amidation.

Key Reaction: Intramolecular Cyclization to Isochroman-1-one

The most significant reaction of Benzeneacetic acid, 2-(bromomethyl)- is its intramolecular cyclization to form isochroman-1-one. This reaction is typically promoted by a base, which deprotonates the carboxylic acid to form a carboxylate. The resulting carboxylate then acts as an intramolecular nucleophile, attacking the benzylic carbon and displacing the bromide ion.[3]

This cyclization provides a straightforward entry into the isochroman-1-one scaffold, which is a key structural motif in many natural products and synthetic compounds with diverse biological activities, including anti-inflammatory and anticancer properties.[4]

Applications in Drug Discovery and Development

Furthermore, the benzylic bromide can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of complex molecular libraries for high-throughput screening. The carboxylic acid moiety provides a handle for further derivatization, such as the formation of amides with various amines, which is a common strategy in drug design to modulate physicochemical properties and biological activity.

The 4-isomer, 4-(bromomethyl)phenylacetic acid, is a known precursor for serine protease inhibitors.[5] It is plausible that the 2-isomer could be utilized in a similar capacity to generate novel inhibitors with different binding profiles due to the altered substitution pattern.

Safety and Handling

Benzeneacetic acid, 2-(bromomethyl)- is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, the affected area should be washed immediately with plenty of water.

Conclusion

Benzeneacetic acid, 2-(bromomethyl)- (CAS 13737-35-4) is a valuable, albeit less-studied, bifunctional building block with significant potential in organic synthesis and drug discovery. Its ability to undergo intramolecular cyclization to form the isochroman-1-one scaffold, coupled with the reactivity of its benzylic bromide and carboxylic acid functionalities, makes it a versatile tool for the synthesis of complex and potentially biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to explore its full potential in their scientific pursuits.

References

-

PubChem. (n.d.). 4-(Bromomethyl)phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromoethanoyloxy)-2-phenylethanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Napoleon, A. A., Sharma, V., & Aggile, K. (2017). Synthesis of Novel Isochromen-1-one analogues of Etodolac. IOP Conference Series: Materials Science and Engineering, 263, 022021.

- Žoglo, N., Mastitski, A., Ivanistsev, V., & Kongi, N. (2023). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv.

- A kind of preparation method to bromomethyl phenylacetic acid. CN106905135A.

- Yamamoto, Y., & Asao, N. (2003). Concise synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes by carbophilic lewis acid-catalyzed tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines and 2-(1-alkynyl)arylaldehydes. Journal of the American Chemical Society, 125(42), 12736–12737.

-

Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

- Feng, J., Lv, M. F., Lu, G. P., & Cai, C. (2012). Selective formation of C-N and C=N bonds via C(sp3)−H activation of isochroman in the presence of DTBP. Organic & Biomolecular Chemistry, 10(38), 7666-7669.

- Karami, K., & Nasrolahzadeh, M. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Letters in Organic Chemistry, 14(7), 493-496.

- Process for benzylic bromin

-

MassBank. (2008, October 21). PHENYLACETIC ACID; EI-B; MS. Retrieved from [Link]

Sources

- 1. 4-(BROMOMETHYL)PHENYLACETIC ACID | 13737-36-5 [chemicalbook.com]

- 2. CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-(溴甲基)苯乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of Benzeneacetic acid, 2-(bromomethyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Benzeneacetic acid, 2-(bromomethyl)-, a key building block in the development of various pharmaceutical compounds. The primary focus of this document is the detailed exploration of the most prevalent and efficient synthetic route: the free-radical bromination of 2-methylphenylacetic acid. This guide delves into the mechanistic underpinnings of the Wohl-Ziegler reaction, offers a detailed, step-by-step experimental protocol, and discusses critical aspects of reaction optimization, purification, and characterization. Furthermore, safety considerations and a comparative analysis of reaction parameters are presented to ensure a well-rounded and practical resource for researchers in the field.

Introduction: The Significance of 2-(Bromomethyl)phenylacetic Acid

Benzeneacetic acid, 2-(bromomethyl)- is a valuable bifunctional molecule incorporating both a carboxylic acid and a reactive benzyl bromide moiety. This unique structural arrangement makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry. The benzyl bromide group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce the 2-(carboxymethyl)benzyl group into a target structure. The carboxylic acid functionality provides a handle for further modifications, such as amide bond formation or esterification. Its utility is particularly noted in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.

The Synthetic Approach: Wohl-Ziegler Bromination

The most direct and widely employed method for the synthesis of Benzeneacetic acid, 2-(bromomethyl)- is the benzylic bromination of 2-methylphenylacetic acid. This reaction, a variation of the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to selectively introduce a bromine atom at the benzylic position.

Mechanistic Insights

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The key steps are:

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or photochemical irradiation, generating two radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present, or react with NBS to generate a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-methylphenylacetic acid. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. This benzylic radical then reacts with a molecule of NBS to yield the desired product, 2-(bromomethyl)phenylacetic acid, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr to regenerate a bromine radical, thus propagating the chain.

-

Termination: The reaction is terminated when two radicals combine.

Caption: Wohl-Ziegler Bromination Mechanism.

Causality Behind Experimental Choices

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions because it maintains a low, constant concentration of bromine in the reaction mixture.[1] This is crucial to suppress the competing electrophilic aromatic substitution on the benzene ring.

-

Radical Initiator: AIBN or BPO are commonly used because they decompose at a predictable rate upon heating to generate the initial radicals needed to start the chain reaction.

-

Solvent: The choice of solvent is critical. While carbon tetrachloride (CCl₄) has been traditionally used, it is a known carcinogen and its use is highly discouraged. A superior alternative is 1,2-dichlorobenzene, which has been shown to improve yields and reduce reaction times for the benzylic bromination of similar ortho-substituted substrates.[2] Other high-boiling point solvents like chlorobenzene are also effective.[3]

-

Reaction Temperature: The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure a steady rate of radical initiation.

Experimental Protocol: Synthesis of Benzeneacetic acid, 2-(bromomethyl)-

This protocol is adapted from established procedures for the benzylic bromination of toluene derivatives and optimized based on recent literature findings.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Methylphenylacetic Acid | 150.17 | 10.0 g | 0.0666 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 12.4 g | 0.0697 | 1.05 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.27 g | 0.00166 | 0.025 |

| 1,2-Dichlorobenzene | 147.00 | 100 mL | - | - |

| Hexane | - | As needed | - | - |

| Deionized Water | - | As needed | - | - |

| Ethyl Acetate | - | As needed | - | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel (optional)

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental Workflow for Synthesis.

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylphenylacetic acid (10.0 g, 0.0666 mol), N-bromosuccinimide (12.4 g, 0.0697 mol), and 1,2-dichlorobenzene (100 mL).

-

Initiation: Add the radical initiator, AIBN (0.27 g, 0.00166 mol), to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approximately 180 °C) using a heating mantle. The reaction mixture will turn yellow-orange. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for ¹H NMR analysis to observe the disappearance of the methyl protons of the starting material and the appearance of the bromomethyl protons of the product.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The byproduct, succinimide, will begin to precipitate. To ensure complete precipitation, cool the flask in an ice bath for at least 30 minutes.

-

Filtration: Filter the cold suspension through a Büchner funnel to remove the succinimide. Wash the filter cake with a small amount of cold 1,2-dichlorobenzene to recover any trapped product.

-

Product Isolation: Transfer the filtrate to a round-bottom flask and remove the 1,2-dichlorobenzene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by washing with cold hexane to remove any remaining non-polar impurities. For higher purity, recrystallization from a suitable solvent system, such as ethyl acetate/hexane, is recommended. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by suction filtration.

-

Characterization: Dry the purified product under vacuum. Determine the yield and melting point. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validating System and Trustworthiness

The progress of the reaction should be diligently monitored. A simple and effective method is TLC, using a mobile phase such as ethyl acetate/hexane. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding. For a more quantitative assessment, ¹H NMR spectroscopy can be used to monitor the integration of the benzylic methyl protons of the starting material (around 2.4 ppm) and the benzylic methylene protons of the product (expected around 4.5-4.8 ppm). The final product's identity and purity should be confirmed by melting point determination and comprehensive spectroscopic analysis.

Characterization

The synthesized Benzeneacetic acid, 2-(bromomethyl)- should be a white to off-white solid.

| Property | Expected Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not readily available, but expected to be a defined solid. The para-isomer has a melting point of 178-183 °C.[4] |

Spectroscopic Data

¹H NMR (Expected Chemical Shifts in CDCl₃):

-

δ 10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.

-

δ 7.2-7.5 ppm (m, 4H): Aromatic protons. The ortho-substitution pattern will lead to a complex multiplet.

-

δ 4.6-4.8 ppm (s, 2H): Benzylic methylene protons (-CH₂Br). This singlet is a key diagnostic peak for the product.

-

δ 3.8-4.0 ppm (s, 2H): Methylene protons of the acetic acid moiety (-CH₂COOH).

¹³C NMR (Expected Chemical Shifts in CDCl₃):

-

δ ~175-180 ppm: Carboxylic acid carbon (-COOH).

-

δ ~135-140 ppm: Quaternary aromatic carbons.

-

δ ~125-132 ppm: Aromatic CH carbons.

-

δ ~40-45 ppm: Methylene carbon of the acetic acid moiety (-CH₂COOH).

-

δ ~30-35 ppm: Benzylic methylene carbon (-CH₂Br).

For comparison, the ¹H NMR spectrum of the related compound 2-bromophenylacetic acid shows aromatic protons in the range of 7.1-7.6 ppm and the acetic acid methylene protons at 3.83 ppm.

Safety and Handling

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis.

-

N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the powder.

-

1,2-Dichlorobenzene: This solvent is harmful if inhaled or absorbed through the skin and is an irritant. Handle in a fume hood and wear appropriate PPE.

-

Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose explosively upon heating. It should be stored in a cool place and handled with care.

-

Benzyl Bromides: Benzyl bromides are lachrymators and skin irritants. The product, Benzeneacetic acid, 2-(bromomethyl)-, should be handled with caution in a fume hood.

-

General Precautions: The reaction should be carried out in a well-ventilated fume hood. Ensure that all glassware is dry before use.

Conclusion

The synthesis of Benzeneacetic acid, 2-(bromomethyl)- via the Wohl-Ziegler bromination of 2-methylphenylacetic acid is a robust and efficient method. By carefully selecting the reagents and solvent, and by diligently monitoring the reaction, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical steps to enable researchers to successfully synthesize this important chemical intermediate for their drug discovery and development endeavors.

References

- CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google P

- US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google P

-

Benzylic Bromination - Chemistry Steps. (URL: [Link])

- CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google P

-

Phthalaldehyde | C6H4(CHO)2 | CID 4807 - PubChem. (URL: [Link])

-

phenylacetic acid - Organic Syntheses Procedure. (URL: [Link])

-

Wohl-Ziegler Reaction - Organic Chemistry Portal. (URL: [Link])

- CN102249891B - Method for recovering and purifying phenylacetic acid - Google P

-

(PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester - ResearchGate. (URL: [Link])

-

Chemical Information Profile for o-Phthalaldehyde [CAS No. 643-79-8]. (URL: [Link])

-

Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis - Supporting Information. (URL: [Link])

-

Wohl Ziegler Bromination - Named Reactions in Organic Chemistry - YouTube. (URL: [Link])

-

o-Phthaldialdehyde, CAS No. 643-79-8 | Aromatic Building Blocks - Carl ROTH. (URL: [Link])

-

Wohl-Ziegler Bromination | Chem-Station Int. Ed. (URL: [Link])

-

Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick. (URL: [Link])

-

Help with Wohl-Ziegler Bromination pls : r/OrganicChemistry - Reddit. (URL: [Link])

-

The Pherobase NMR: 2-Phenylacetic acid. (URL: [Link])

-

Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (URL: [Link])

Sources

- 1. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-(Bromoethanoyloxy)-2-phenylethanoic acid | C10H9BrO4 | CID 132188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Pherobase NMR: 2-Phenylacetic acid|2-phenylacetic acid|C8H8O2 [pherobase.com]

An In-Depth Technical Guide to the Solubility and Stability of Benzeneacetic acid, 2-(bromomethyl)-

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of Benzeneacetic acid, 2-(bromomethyl)-, a crucial intermediate in various synthetic applications, including the development of novel therapeutics. While direct experimental data for this specific ortho-isomer is limited in publicly accessible literature, this document synthesizes information from closely related isomers, particularly the para-isomer (4-(bromomethyl)phenylacetic acid), and established principles of physical organic chemistry to provide a predictive framework and robust experimental methodologies.

I. Physicochemical Properties: A Comparative Overview

Understanding the fundamental physicochemical properties of Benzeneacetic acid, 2-(bromomethyl)- is the first step in predicting its behavior in solution and under stress conditions. Due to the scarcity of specific data for the 2-isomer, we will draw comparisons with its well-characterized para-isomer, 4-(bromomethyl)phenylacetic acid (CAS No: 13737-36-5).[1]

Table 1: Physicochemical Properties of Bromomethyl-Substituted Phenylacetic Acids

| Property | 4-(Bromomethyl)phenylacetic acid | Benzeneacetic acid, 2-(bromomethyl)- (Predicted) | Rationale for Prediction |

| Molecular Formula | C₉H₉BrO₂[1] | C₉H₉BrO₂ | Same molecular composition, different substitution pattern. |

| Molecular Weight | 229.07 g/mol [1] | 229.07 g/mol | Identical molecular formula. |

| Appearance | White to light beige crystalline powder[1] | White to off-white solid | Phenylacetic acid derivatives are typically crystalline solids. |

| Melting Point | 179-183 °C | Likely lower than the 4-isomer | Ortho-substitution can disrupt crystal lattice packing, generally leading to a lower melting point compared to the more symmetrical para-isomer. |

| pKa | 4.24 (Predicted)[1] | Expected to be similar to the 4-isomer | The electronic effect of the bromomethyl group on the carboxylic acid's acidity is not expected to differ dramatically between the ortho and para positions. |

| Storage Temperature | 2-8°C, under inert atmosphere[1] | 2-8°C, under inert atmosphere, protected from light | The reactive benzylic bromide moiety necessitates cool, inert, and dark storage conditions to prevent degradation. |

II. Solubility Profile: Predictions and Experimental Determination

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics.

Predicted Solubility

Based on its structure—a polar carboxylic acid group and a moderately nonpolar bromomethylphenyl group—Benzeneacetic acid, 2-(bromomethyl)- is expected to exhibit the following solubility characteristics:

-

Aqueous Solubility: Likely to be low in neutral water due to the nonpolar benzene ring and the bromomethyl group. Solubility is expected to increase significantly with increasing pH as the carboxylic acid is deprotonated to the more soluble carboxylate salt.

-

Organic Solvent Solubility:

-

High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid.

-

Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in nonpolar solvents like hexanes and toluene.

-

Table 2: Predicted Qualitative Solubility of Benzeneacetic acid, 2-(bromomethyl)-

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bond donor and acceptor capabilities interact favorably with the carboxylic acid group. |

| Polar Aprotic | DMSO, DMF | High | High polarity and ability to accept hydrogen bonds facilitate dissolution. |

| Moderate Polarity | Acetone, Ethyl Acetate | Moderate | A balance of polar and nonpolar characteristics can accommodate both parts of the molecule. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |

| Aqueous | Water (pH 7) | Low | The hydrophobic character of the substituted benzene ring limits solubility. |

| Aqueous | Aqueous Base (e.g., pH > 8) | High | Formation of the highly soluble carboxylate salt. |

Experimental Determination of Solubility

To obtain accurate solubility data, standardized experimental protocols should be employed.

This high-throughput method is ideal for early-stage development to quickly assess solubility.[2]

Caption: The shake-flask method for determining thermodynamic solubility.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid Benzeneacetic acid, 2-(bromomethyl)- to a vial containing the solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours). [3]3. Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

III. Stability Profile: Intrinsic Reactivity and Degradation Pathways

The stability of Benzeneacetic acid, 2-(bromomethyl)- is a critical consideration for its synthesis, storage, and use. The presence of a reactive benzylic bromide functional group suggests potential instability under certain conditions.

Predicted Degradation Pathways

Several degradation pathways can be anticipated based on the structure of the molecule:

-

Hydrolysis: The benzylic bromide is susceptible to nucleophilic attack by water, leading to the formation of 2-(hydroxymethyl)phenylacetic acid. This reaction can be catalyzed by both acid and base. The hydrolysis of similar α-bromo acids can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. [4]2. Oxidation: While the phenylacetic acid moiety is relatively stable to oxidation, the benzylic position can be susceptible under certain oxidative conditions.

-

Photodegradation: Aromatic bromine compounds can undergo photolysis upon exposure to UV light, leading to the cleavage of the carbon-bromine bond and the formation of radical species. [5]This can initiate a cascade of secondary reactions.

-

Thermal Degradation: At elevated temperatures, benzyl bromides can undergo thermal decomposition. [6][7]The C-Br bond dissociation energy in benzyl bromide is a key factor in its thermal stability. [7]

Caption: Potential degradation pathways for Benzeneacetic acid, 2-(bromomethyl)-.

Experimental Stability Assessment: Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule. [8][9]These studies are crucial for developing stability-indicating analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Rationale |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) for a defined period. | To assess susceptibility to degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at room temperature or slightly elevated temperature. | To evaluate stability in alkaline conditions, where hydrolysis of the benzylic bromide is expected to be rapid. |

| Oxidative Stress | 3% H₂O₂ at room temperature. | To determine the potential for oxidative degradation. |

| Thermal Stress | Exposure of the solid material to dry heat (e.g., 10°C increments above the accelerated stability condition). [8] | To evaluate the thermal stability of the solid form. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [8] | To assess the impact of light exposure on stability. |

Experimental Workflow for Stability Studies:

-

Sample Preparation: Prepare solutions of Benzeneacetic acid, 2-(bromomethyl)- in appropriate solvents and subject them to the stress conditions outlined in Table 3. A control sample should be stored under normal conditions.

-

Time-Point Analysis: At specified time intervals, withdraw aliquots of the stressed samples.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method (typically with UV and mass spectrometric detection) to quantify the parent compound and detect any degradation products.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure that degradant peaks are not co-eluting.

-

Mass Balance: Account for the amount of the parent compound that has degraded and the amount of degradation products formed to ensure that all significant degradants have been detected.

IV. Handling and Storage Recommendations

Given the predicted reactivity of Benzeneacetic acid, 2-(bromomethyl)-, strict handling and storage procedures are imperative to maintain its purity and integrity.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation. [1]* Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. [10]Avoid contact with skin and eyes. [10]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and moisture. [10]

V. Conclusion

While specific experimental data for Benzeneacetic acid, 2-(bromomethyl)- remains elusive in readily available literature, a comprehensive understanding of its likely solubility and stability can be formulated through the analysis of its structural features and comparison with its para-isomer. The benzylic bromide moiety is the primary driver of its chemical reactivity and potential instability, particularly its susceptibility to hydrolysis. This guide provides a robust framework for predicting its behavior and outlines the necessary experimental protocols for the definitive determination of its solubility and stability profiles. Such data is indispensable for the successful application of this versatile chemical intermediate in research and development.

References

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.

- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

- Fisher Scientific. (2021). Safety Data Sheet: 4-(Bromomethyl)phenylacetic acid.

-

PubChem. (n.d.). 2-(Bromoethanoyloxy)-2-phenylethanoic acid. Retrieved from [Link]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Retrieved from [https://enamine.net/services/adme-t-assays/phys-chem-properties/shake-flask-aqueous-solubility-assay]

-

PubChem. (n.d.). 4-(Bromomethyl)phenylacetic acid. Retrieved from [Link]

- IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [https://www.ivami.com/en/servicios-analiticos/estabilidad-de-productos-farmaceuticos-segun-guia-ich]

- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Pharmaceutical Technology. (2005).

- MDPI. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.

- AIP Publishing. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings.

- BenchChem. (n.d.). A Comparative Guide to the Hydrolysis of 2-Bromo-2-phenylacetic Acid: An In-Silico and In-Vitro Perspective.

- Google Patents. (2017). CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid.

- CAMEO Chemicals. (n.d.). BENZYL BROMIDE. Retrieved from [https://cameochemicals.noaa.gov/chemical/252]

- National Institutes of Health. (2023).

- ACS Publications. (2018).

- Pharmaguideline. (n.d.).

- National Institutes of Health. (2014).

- ResearchGate. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.

- IntechOpen. (2012). Stability Testing of Pharmaceutical Products.

- Google Patents. (2015). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

- PubMed. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings.

- AIP Publishing. (1950). The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide.

-

Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

- Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [https://www.nelsonlabs.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [https://www.axispharm.com/dmpk-services/physicochemical-properties/kinetic-solubility-assays/]

- MDPI. (2020).

- National Institutes of Health. (2022).

- PubMed. (2004).

- Journal of the Chemical Society, Perkin Transactions 2. (2000). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study.

- Chem-Impex. (n.d.). 4-(Bromomethyl)phenylacetic acid. Retrieved from [https://www.chemimpex.com/products/4-bromomethylphenylacetic-acid-cas-13737-36-5]

Sources

- 1. 4-(BROMOMETHYL)PHENYLACETIC ACID | 13737-36-5 [chemicalbook.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. database.ich.org [database.ich.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. inventivapharma.com [inventivapharma.com]

A Guide to the Spectroscopic Characterization of 2-(Bromomethyl)phenylacetic Acid and Its Isomers

Introduction: The Importance of Isomer-Specific Characterization

In the realm of drug development and materials science, the precise structural characterization of molecules is paramount. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit vastly different biological activities and physical properties. "Benzeneacetic acid, 2-(bromomethyl)-" and its isomers are valuable building blocks in organic synthesis. Their reactivity is significantly influenced by the position of the bromomethyl group on the phenyl ring. Consequently, unambiguous identification through spectroscopic methods is a critical step in their synthesis and application.

This guide will delve into the theoretical and practical aspects of interpreting NMR, IR, and MS data, providing researchers and scientists with the necessary tools to confidently distinguish between isomers of bromomethyl-substituted phenylacetic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectral Data for 2-(Bromomethyl)phenylacetic Acid

Based on the principles of NMR spectroscopy, the predicted ¹H NMR spectrum of 2-(bromomethyl)phenylacetic acid in a suitable deuterated solvent (e.g., CDCl₃) would exhibit the following key signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, generally in the region of 10-13 ppm. The broadness of this signal is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (-C₆H₄-): The four protons on the ortho-substituted benzene ring will give rise to a complex multiplet pattern in the aromatic region, typically between 7.2 and 7.6 ppm. The ortho-substitution pattern breaks the symmetry of the ring, leading to distinct chemical shifts and coupling patterns for each proton.

-

Benzylic Protons (-CH₂Br): A singlet corresponding to the two protons of the bromomethyl group. This signal is expected to appear in the range of 4.5-4.8 ppm. The electronegative bromine atom deshields these protons, shifting them downfield.

-

Methylene Protons (-CH₂COOH): A singlet for the two protons of the methylene group adjacent to the carboxylic acid. This signal is anticipated to be in the region of 3.7-4.0 ppm.

¹H and ¹³C NMR Data for 4-(Bromomethyl)phenylacetic Acid

The following tables summarize the experimentally obtained ¹H and ¹³C NMR spectral data for the para-isomer, 4-(bromomethyl)phenylacetic acid. This data serves as an excellent reference for understanding the chemical shifts associated with the different functional groups.

Table 1: ¹H NMR Spectral Data for 4-(Bromomethyl)phenylacetic Acid [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Broad Singlet | 1H | -COOH |

| 7.35 | Multiplet | 4H | Aromatic protons |

| 4.50 | Singlet | 2H | -CH₂Br |

| 3.65 | Singlet | 2H | -CH₂COOH |

Table 2: ¹³C NMR Spectral Data for 4-(Bromomethyl)phenylacetic Acid [1]

| Chemical Shift (ppm) | Assignment |

| ~178 | -COOH |

| ~137 | Quaternary aromatic C |

| ~135 | Quaternary aromatic C |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~41 | -CH₂COOH |

| ~33 | -CH₂Br |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of a compound like 2-(bromomethyl)phenylacetic acid is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

Typically, a small number of scans (e.g., 8-16) are sufficient for ¹H NMR due to its high natural abundance and sensitivity.

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width to encompass the full range of carbon chemical shifts.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Interpretation of NMR Spectra: Distinguishing Ortho and Para Isomers

The key to distinguishing between 2-(bromomethyl)phenylacetic acid and 4-(bromomethyl)phenylacetic acid lies in the aromatic region of the ¹H NMR spectrum.

-

Para-isomer (Symmetrical): Due to the symmetry of the 1,4-disubstituted benzene ring, the four aromatic protons are chemically equivalent in pairs, often leading to a simpler multiplet pattern, sometimes appearing as two doublets.

-

Ortho-isomer (Asymmetrical): The 1,2-disubstitution pattern renders all four aromatic protons chemically and magnetically inequivalent. This results in a more complex and dispersed multiplet pattern, which can be analyzed using coupling constants to assign the specific positions of the protons.

The following diagram illustrates the expected difference in the aromatic region of the ¹H NMR spectra for the ortho and para isomers.

Caption: Predicted ¹H NMR patterns for ortho vs. para isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Predicted IR Spectral Data for 2-(Bromomethyl)phenylacetic Acid

The IR spectrum of 2-(bromomethyl)phenylacetic acid is expected to show characteristic absorption bands for its functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically appearing around 1700-1725 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

-

C-O Stretch (Carboxylic Acid): A medium to strong absorption band in the region of 1210-1320 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium absorption bands just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Several sharp, medium-intensity bands in the fingerprint region between 1450 and 1600 cm⁻¹.

-

C-H Bending (Methylene): Absorption bands around 1400-1475 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption band in the lower frequency region, typically between 500 and 600 cm⁻¹.

IR Data for 4-(Bromomethyl)phenylacetic Acid

The experimental IR data for 4-(bromomethyl)phenylacetic acid confirms these predictions.

Table 3: Key IR Absorption Bands for 4-(Bromomethyl)phenylacetic Acid [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1610, 1500, 1450 | Medium, Sharp | Aromatic C=C bending |

| ~1250 | Medium | C-O stretch (Carboxylic acid) |

| ~820 | Strong | Out-of-plane C-H bend (para-disubstituted) |

| ~550 | Medium | C-Br stretch |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Differentiating Isomers with IR Spectroscopy

While the main functional group absorptions will be similar for both isomers, the fingerprint region (below 1500 cm⁻¹) can reveal differences in the substitution pattern of the benzene ring. Specifically, the out-of-plane C-H bending vibrations are sensitive to the positions of the substituents.

-

Ortho-disubstituted: Typically shows a strong band in the range of 735-770 cm⁻¹.

-

Para-disubstituted: Typically shows a strong band in the range of 800-860 cm⁻¹.

This difference can be a key diagnostic feature for distinguishing between the two isomers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum for 2-(Bromomethyl)phenylacetic Acid

In an electron ionization (EI) mass spectrum, 2-(bromomethyl)phenylacetic acid is expected to show:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (228 and 230 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

-

Major Fragmentation Pathways:

-

Loss of the bromine atom (-Br) to give a fragment at m/z 149.

-

Loss of the carboxylic acid group (-COOH) to give a fragment at m/z 183 and 185.

-

Cleavage of the C-C bond between the methylene group and the ring, potentially leading to a tropylium ion fragment at m/z 91.

-

GC-MS Data for 4-(Bromomethyl)phenylacetic Acid

The GC-MS data for 4-(bromomethyl)phenylacetic acid shows a fragmentation pattern consistent with these predictions.[1]

Table 4: Major Fragments in the Mass Spectrum of 4-(Bromomethyl)phenylacetic Acid

| m/z | Proposed Fragment |

| 228/230 | [M]⁺ (Molecular ion) |

| 149 | [M - Br]⁺ |

| 183/185 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject the sample into the gas chromatograph. The compound will travel through a capillary column, and its retention time will depend on its volatility and interaction with the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using electron ionization, EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Isomeric Differentiation with Mass Spectrometry

The mass spectra of ortho and para isomers are often very similar, as they can produce many of the same fragments. However, subtle differences in the relative intensities of the fragment ions can sometimes be observed, reflecting differences in the stability of the precursor ions. While not as definitive as NMR for isomer differentiation, MS provides crucial confirmation of the molecular weight and elemental composition (especially the presence of bromine).

The following diagram illustrates a simplified fragmentation pathway.

Caption: A simplified fragmentation pathway for bromomethylphenylacetic acid.

Conclusion

The spectroscopic characterization of "Benzeneacetic acid, 2-(bromomethyl)-" and its isomers is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. While a complete public dataset for the ortho-isomer is elusive, a thorough understanding of the principles of spectroscopy, aided by high-quality data from the para-isomer, allows for a confident prediction and interpretation of its spectral features. The key differentiating features lie in the fine details of the ¹H NMR aromatic region and the out-of-plane bending vibrations in the IR spectrum. This guide provides the foundational knowledge and practical insights necessary for researchers to tackle the structural elucidation of these and other substituted aromatic compounds with confidence and scientific rigor.

References

-

PubChem. 4-(Bromomethyl)phenylacetic acid. National Center for Biotechnology Information. [Link]

-

Biological Magnetic Resonance Bank. Phenylacetic Acid. [Link]

-

SpectraBase. 4-(Bromomethyl)phenylacetic acid. [Link]

-

PubChem. 4-(Bromomethyl)phenylacetic acid - Spectral Information. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

MassBank. PHENYLACETIC ACID. [Link]

-

Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. [Link]

Sources

Foreword: The Criticality of Purity in Pharmaceutical Intermediates

An In-Depth Technical Guide to the Purity Assessment of Benzeneacetic acid, 2-(bromomethyl)-

In the landscape of drug development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Benzeneacetic acid, 2-(bromomethyl)- (CAS No: 13737-35-4), serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its reactive bromomethyl group makes it a versatile intermediate for introducing the 2-(carboxymethyl)benzyl moiety. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis and storage. This guide provides a comprehensive, field-proven framework for the rigorous purity assessment of this key intermediate, designed for the discerning scientist in a research or drug development setting. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring a robust and defensible analytical strategy.

Understanding the Impurity Landscape